molecular formula C9H15F2NO2 B13156107 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid

Cat. No.: B13156107
M. Wt: 207.22 g/mol
InChI Key: GWRIJPWWHDGEPJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a piperidine ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid typically involves the nucleophilic substitution of a suitable precursor with fluorinating agents. One common method includes the reaction of 2,2-difluoropropanoic acid with 4-methylpiperidine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated alcohols, amines, and substituted piperidines .

Scientific Research Applications

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid is unique due to its specific combination of fluorine atoms and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

2,2-difluoro-3-(4-methylpiperidin-1-yl)propanoic acid

InChI

InChI=1S/C9H15F2NO2/c1-7-2-4-12(5-3-7)6-9(10,11)8(13)14/h7H,2-6H2,1H3,(H,13,14)

InChI Key

GWRIJPWWHDGEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(C(=O)O)(F)F

Origin of Product

United States

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